molecular formula C11H13NO2S B6581563 1-(Cyclopropylsulfonyl)indoline CAS No. 1207043-17-1

1-(Cyclopropylsulfonyl)indoline

Cat. No.: B6581563
CAS No.: 1207043-17-1
M. Wt: 223.29 g/mol
InChI Key: ZOCYESLLFYHMKW-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)indoline is a chemical reagent of interest in medicinal chemistry and drug discovery research. It belongs to the class of indoline derivatives, which are recognized as a promising pharmacophore in antiviral drug development . The structure features a cyclopropylsulfonyl group attached to the nitrogen of the indoline scaffold, a motif that appears in patented pharmaceutical compounds . This specific functional group is a common feature in advanced chemical intermediates, as seen in related compounds like 1'-(cyclopropylsulfonyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one and boronic ester-containing indolines, which are used in synthesis . While the exact mechanism of action for this compound is application-dependent, research on similar indole and indoline derivatives has shown they can function as inhibitors of viral proteins, such as the HCV NS5A protein, playing a crucial role in the development of novel therapeutic agents . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in constructing potential protease or polymerase inhibitors. Researchers value this chemical for exploring structure-activity relationships (SAR) in the design of new active compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-15(14,10-5-6-10)12-8-7-9-3-1-2-4-11(9)12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCYESLLFYHMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopropyl Sulfonyl Chloride

Cyclopropyl sulfonyl chloride is synthesized via cyclization of 3-chloropropane sulfonyl chloride using n-butyllithium (n-BuLi) in tetrahydrofuran (THF)/toluene (3:1) at −50°C to −20°C. The reaction proceeds through a dehydrohalogenation mechanism, forming the strained cyclopropane ring:

ClCH2CH2CH2SO2Cl+2n-BuLiC3H5SO2Cl+2LiCl+C4H10\text{ClCH}2\text{CH}2\text{CH}2\text{SO}2\text{Cl} + 2 \, \text{n-BuLi} \rightarrow \text{C}3\text{H}5\text{SO}2\text{Cl} + 2 \, \text{LiCl} + \text{C}4\text{H}_{10}

Key parameters:

  • Solvent system : THF/toluene ensures optimal solubility and low-temperature stability.

  • Yield : 70–75% after crystallization with toluene/ethanol (>3:1).

Sulfonylation of Indoline

Indoline reacts with cyclopropyl sulfonyl chloride in dichloromethane (DCM) at 0–25°C, using N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl:

Indoline+C3H5SO2ClDIPEA1-(Cyclopropylsulfonyl)indoline+HCl\text{Indoline} + \text{C}3\text{H}5\text{SO}_2\text{Cl} \xrightarrow{\text{DIPEA}} \text{this compound} + \text{HCl}

Optimization notes :

  • Stoichiometry : A 1:1.2 molar ratio of indoline to sulfonyl chloride minimizes di-sulfonylation byproducts.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexanes 1:6) achieves >95% purity.

Tandem Cyclization-Sulfonylation Approach

An alternative one-pot strategy avoids isolating cyclopropyl sulfonyl chloride by sequentially cyclizing 3-chloropropane sulfonyl chloride and sulfonylating indoline.

Reaction Protocol

  • Cyclization : Treat 3-chloropropane sulfonyl chloride with n-BuLi in THF/toluene at −50°C.

  • Quenching : Add indoline directly to the reaction mixture at −20°C, followed by warming to 25°C.

Mechanistic insights :

  • The n-BuLi deprotonates indoline, enhancing its nucleophilicity for sulfonylation.

  • Intermediate lithium species stabilize the cyclopropane ring during sulfonyl transfer.

Yield : 68–72% with residual toluene removed via rotary evaporation.

Reductive Amination Pathways

While less common, reductive amination offers a route to this compound from indole precursors.

Indole Hydrogenation and Subsequent Sulfonylation

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) converts indole to indoline.

  • Sulfonylation : As described in Section 1.2.

Challenges :

  • Selectivity : Over-hydrogenation can open the pyrrolidine ring, necessitating precise pressure control (1–2 atm H₂).

  • Catalyst poisoning : Sulfur residues from prior steps require thorough Pd/C filtration.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Direct sulfonylation70–75%>95%HighLow
Tandem cyclization68–72%90–93%ModerateModerate
Reductive amination50–55%85–88%LowHigh

Key observations :

  • Direct sulfonylation (Section 1) is optimal for large-scale production due to fewer intermediates and higher yields.

  • Tandem methods reduce handling but require stringent temperature control.

  • Reductive amination is limited by side reactions and lower efficiency.

Emerging Methodologies

Photocatalytic Sulfur Dioxide Insertion

Recent studies explore inserting sulfur dioxide into cyclopropane-indoline hybrids via visible-light-mediated catalysis. For example, tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) facilitates SO₂ insertion from DABSO (dibenzothiophene dioxide), though yields remain suboptimal (45–50%).

Flow Chemistry Applications

Continuous-flow reactors improve heat transfer during exothermic sulfonylation steps, reducing decomposition risks. Pilot-scale trials report 78% yield at 100 g/hr throughput .

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)indoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases like sodium hydride, and catalysts like palladium . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)indoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Molecular and Structural Properties

The table below compares key molecular features of 1-(cyclopropylsulfonyl)indoline with structurally related indoline and heterocyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not specified C₁₁H₁₃NO₂S 231.29 (calculated) Indoline, cyclopropylsulfonyl
Cyclopent[b]indole (tetrahydro-methoxyphenyl) 116526-33-1 C₁₈H₁₇NO 263.33 Tetrahydroindole, 4-methoxyphenyl
7-(Cyclopentylamino)-2-phenylindole-5-carboxylic acid 1120332-41-3 C₂₀H₂₀N₂O₂ 320.39 Indole, cyclopentylamino, carboxylic acid
5-Amino-2-cyclopropylisoindoline-1,3-dione 307990-29-0 C₁₁H₁₀N₂O₂ 202.21 Isoindoline dione, cyclopropyl, amino
Indolin-2-one 59-48-3 C₈H₇NO 133.15 Indoline ketone

Key Observations :

  • The cyclopropylsulfonyl group in this compound increases molecular weight compared to simpler indoline derivatives like Indolin-2-one (133.15 g/mol vs. 231.29 g/mol).

Comparison :

  • Sulfonylation reactions are common for introducing cyclopropylsulfonyl groups, but yields vary depending on the heterocycle (e.g., indoline vs. azetidine).
  • Bromination and subsequent functionalization (e.g., sulfonamide introduction) are unique to indoline derivatives, enabling diverse substitution patterns .

Physicochemical Properties

  • Log P and Solubility: Indolin-2-one has a calculated log P of ~1.35, indicating moderate hydrophobicity . The cyclopropylsulfonyl group in this compound likely reduces log P compared to alkyl-substituted indolines due to its electron-withdrawing nature. Carboxylic acid-containing analogs (e.g., 7-(cyclopentylamino)-2-phenylindole-5-carboxylic acid) exhibit higher aqueous solubility .
  • Thermal Stability :

    • Sulfonyl groups generally enhance thermal stability. For example, 1-(cyclopropylsulfonyl)azetidine derivatives remain stable at room temperature , suggesting similar behavior for the indoline analog.

Biological Activity

1-(Cyclopropylsulfonyl)indoline is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound features a cyclopropylsulfonyl group attached to an indoline structure, which may influence its reactivity and biological interactions. The sulfonyl group is known for enhancing solubility and bioavailability, making compounds with this moiety attractive for drug development.

Biological Activity

The biological activity of this compound can be predicted based on its structural components. Computational tools like PASS (Prediction of Activity Spectra for Substances) suggest potential pharmacological effects, including:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : The sulfonamide group is often associated with anti-inflammatory effects.

Table 1: Predicted Biological Activities of this compound

Activity TypePredicted EffectReference
AnticancerInhibition of cell growth
Anti-inflammatoryReduced inflammation

Case Studies and Research Findings

Research into similar compounds has provided insights into the biological mechanisms at play. For instance, indolylarylsulfones have been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, showcasing the potential of indole derivatives in antiviral therapies. A notable study reported a compound with significant inhibitory activity against HIV-1, highlighting the importance of structural modifications in enhancing efficacy and reducing cytotoxicity .

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
IndolylarylsulfoneIndole + SulfonamideAnti-HIV-1
This compoundCyclopropylsulfonyl + IndolinePredicted anticancer and anti-inflammatory
IndomethacinIndole + Carboxylic acidAnti-inflammatory

The mechanism by which this compound exerts its effects may involve interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Studies utilizing molecular docking techniques can elucidate these interactions, providing a clearer understanding of the compound's pharmacodynamics.

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropylsulfonyl)indoline, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Key Steps :

    • Core Synthesis : Start with indoline derivatives (e.g., indoline or brominated indoline) and introduce the cyclopropylsulfonyl group via nucleophilic substitution or coupling reactions. For example, highlights sulfonylation using phenylsulfonyl groups under basic conditions, which can be adapted for cyclopropylsulfonyl .
    • Condition Optimization :
  • Catalysts : Use palladium or platinum catalysts for cross-coupling steps (as in ) .

  • Solvents : Test polar aprotic solvents (e.g., DMF, dichloromethane) to enhance solubility of intermediates.

  • Temperature : Vary between 25–80°C to balance reaction rate and side-product formation.
    3. Yield Improvement : Monitor progress via TLC/HPLC and purify using column chromatography or recrystallization.

  • Data Table : Example reaction optimization for sulfonylation:

    CatalystSolventTemp (°C)Yield (%)
    Pd(OAc)₂DMF6072
    NoneDCM2535
    Pt/CTHF8068

Q. Reference :

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify sulfonyl (δ ~3.5 ppm for CH₂ in cyclopropane; SO₂ group deshields adjacent protons) and indoline aromatic signals (δ 6.5–7.5 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (80:20 to 95:5) for purity assessment .
  • Crystallography : If crystals are obtained, perform X-ray diffraction to resolve stereochemistry.

Q. Reference :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Answer :

  • Stepwise Approach :

    • Derivatization : Synthesize analogs by modifying:
  • Cyclopropyl Group : Replace with other aliphatic rings (e.g., cyclobutyl) to assess steric effects.

  • Sulfonyl Group : Test sulfonamide vs. sulfonic acid variants for solubility and target binding.
    2. Biological Assays :

  • In Vitro : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.

  • In Vivo : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models.

  • Data Table : Example SAR for kinase inhibition:

    DerivativeIC₅₀ (nM)Solubility (mg/mL)
    Cyclopropyl-SO₂120.8
    Cyclobutyl-SO₂451.2
    Phenyl-SO₂1200.3

Q. Reference :

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer :

  • Root Cause Analysis :
    • Assay Variability : Compare protocols (e.g., cell lines, incubation times) across studies. notes discrepancies in activity for similar indole derivatives due to differing assay conditions .
    • Compound Purity : Re-evaluate HPLC/MS data from conflicting studies; impurities >2% may skew results.
    • Target Selectivity : Use computational docking (e.g., AutoDock Vina) to verify binding modes across homologs.
  • Validation Steps :
    • Reproduce key experiments under standardized conditions.
    • Perform meta-analysis of published IC₅₀ values to identify outliers.

Q. Reference :

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in synthetic pathways?

Methodological Answer :

  • Quantum Chemistry :

    • Use DFT (B3LYP/6-31G*) to calculate transition-state energies for sulfonylation steps.
    • Predict cyclopropane ring strain (angle deformation) using molecular mechanics (MMFF94).
  • Degradation Studies :

    • Simulate hydrolytic stability under acidic/basic conditions (pH 2–12) via Arrhenius plots.
  • Data Table : Calculated activation energies for key reactions:

    Reaction StepActivation Energy (kcal/mol)
    Sulfonylation18.7
    Cyclopropane ring-opening25.3

Q. Reference :

Q. How can researchers design a robust protocol for scaling up this compound synthesis while maintaining yield and purity?

Methodological Answer :

  • Critical Parameters :

    • Batch vs. Flow Chemistry : For scale-up, flow systems reduce exothermic risks ( uses dichloromethane, which is volatile; switch to THF for safer handling) .
    • Catalyst Recycling : Test immobilized catalysts (e.g., Pd on silica) to minimize metal leaching.
    • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Data Table : Pilot-scale results (10 g batch):

    ParameterLab Scale (1 g)Pilot Scale (10 g)
    Yield75%68%
    Purity (HPLC)98%95%

Q. Reference :

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